Phenyl trifluoromethyl sulfoxide
Overview
Description
Phenyl trifluoromethyl sulfoxide is an organofluorine compound characterized by the presence of a phenyl group attached to a trifluoromethyl sulfoxide moiety. This compound is of significant interest due to its unique chemical properties, which include high lipophilicity and strong electron-withdrawing effects. These properties make it valuable in various fields, including pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
Target of Action
Phenyl trifluoromethyl sulfoxide is primarily used in the field of organic synthesis . It is involved in the generation of trifluoromethylcopper (“CuCF3”) species . The primary targets of this compound are aryl iodides and activated aryl bromides .
Mode of Action
This compound interacts with its targets through a process called trifluoromethylation . In this process, trifluoromethylcopper (“CuCF3”) species, generated from this compound, can be applied in efficient trifluoromethylations of aryl iodides and activated aryl bromides in the absence of additional ligands . Furthermore, the “CuCF3” species can also undergo oxidative cross-coupling with terminal alkynes and arylboronic acids .
Biochemical Pathways
The biochemical pathways involved in the action of this compound are primarily related to the trifluoromethylation of aryl iodides and activated aryl bromides . This compound can also participate in the oxidative cross-coupling with terminal alkynes and arylboronic acids . Another pathway involves the formation of electron donor–acceptor (EDA) complexes with trifluoromethyl phenyl sulfone, which can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation .
Pharmacokinetics
The trifluoromethylsulfanyl group (scf3) in similar compounds has been noted for its high lipophilicity parameter (144) and strong electron-withdrawing effect , which may influence the ADME properties of this compound.
Result of Action
The result of the action of this compound is the efficient trifluoromethylation of aryl iodides and activated aryl bromides . This leads to the formation of new compounds with trifluoromethyl groups, which are often used in medicinal and agricultural chemistry due to their enhanced lipophilicity and metabolic stability .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of light and the type of solvent used. For instance, arylthiolate anions can form EDA complexes with trifluoromethyl phenyl sulfone, which can undergo an intramolecular SET reaction under visible light irradiation . Additionally, trifluoroacetic acid can be used as an activating solvent that enables non-catalyzed oxidation and increases selectivity for sulfoxide formation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl trifluoromethyl sulfoxide can be synthesized through a one-pot process involving the trifluoromethylthiolation of arenes followed by oxidation. The process typically uses a modified Billard reagent (para-chlorophenyl trifluoromethyl sulfide) and hydrogen peroxide as the oxidant. Trifluoroacetic acid is employed as an activating solvent to enhance the electrophilic character of the oxidant and increase selectivity for sulfoxide formation .
Industrial Production Methods: Industrial production methods for this compound often involve the use of trifluoromethylthiolation reagents and subsequent oxidation steps. The process is optimized for high yields and selectivity, ensuring the efficient production of the desired sulfoxide compound .
Chemical Reactions Analysis
Types of Reactions: Phenyl trifluoromethyl sulfoxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: It can be reduced back to the corresponding sulfide.
Substitution: The trifluoromethyl sulfoxide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of trifluoroacetic acid.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Phenyl trifluoromethyl sulfone.
Reduction: Phenyl trifluoromethyl sulfide.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Phenyl trifluoromethyl sulfoxide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing trifluoromethyl groups into aromatic compounds.
Biology: Investigated for its potential biological activities, including antibacterial and antimalarial properties.
Medicine: Explored for its pharmacological activities, such as anti-inflammatory and anti-cancer effects.
Industry: Utilized in the development of new materials with unique chemical and physical properties.
Comparison with Similar Compounds
Phenyl trifluoromethyl sulfoxide can be compared with other similar compounds, such as:
Phenyl trifluoromethyl sulfide: Lacks the sulfoxide oxygen, resulting in different reactivity and properties.
Phenyl trifluoromethyl sulfone: Contains an additional oxygen, making it more oxidized and less reactive in certain reactions.
Trifluoromethylbenzene: Lacks the sulfoxide group, resulting in different electronic and steric effects.
Uniqueness: this compound is unique due to its combination of a phenyl ring with a trifluoromethyl sulfoxide group, providing a balance of lipophilicity and electron-withdrawing effects that are not present in the other compounds .
Biological Activity
Phenyl trifluoromethyl sulfoxide (PTFS), a compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring along with a sulfoxide functional group, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of PTFS, focusing on its biological activity, mechanisms of action, and relevant research findings.
This compound is primarily utilized in organic synthesis, particularly for introducing trifluoromethyl groups into aromatic compounds. The compound's mode of action involves trifluoromethylation, which significantly alters the electronic properties of the target molecules, enhancing their biological activity. The sulfoxide moiety contributes to its reactivity and stability in biological systems .
Key Mechanisms:
- Trifluoromethylation : PTFS engages in reactions that introduce trifluoromethyl groups into various substrates, influencing their biological properties.
- Biochemical Pathways : The compound primarily interacts with aryl iodides and activated aryl bromides through biochemical pathways related to trifluoromethylation.
Biological Activities
PTFS has been investigated for several potential biological activities, including:
- Antibacterial Properties : Research indicates that PTFS exhibits significant antibacterial activity against various pathogens. For instance, studies have shown that derivatives of PTFS possess minimum inhibitory concentrations (MICs) as low as 4.88 µg/mL against Bacillus mycoides, Escherichia coli, and Candida albicans .
- Antimalarial Effects : Preliminary investigations suggest that PTFS may also have antimalarial properties, although further studies are needed to confirm these effects .
- Anti-cancer Activity : PTFS has demonstrated promising anti-cancer effects across multiple human cancer cell lines. For example, certain derivatives showed IC50 values better than the reference drug Doxorubicin, indicating potential for therapeutic applications in oncology .
Table 1: Summary of Biological Activities of PTFS Derivatives
In Vivo Studies
In vivo studies have demonstrated the efficacy of PTFS in animal models. For instance, oral administration at a dose of 200 mg/kg showed sustained plasma concentrations above the MIC90 for over 24 hours, indicating potential therapeutic efficacy in treating infections .
Pharmacokinetics and Safety Profile
The pharmacokinetic profile of PTFS suggests high lipophilicity due to the presence of the trifluoromethyl group. This characteristic enhances its absorption and distribution in biological systems. However, studies also indicate that compounds with similar structures may exhibit toxicity; therefore, careful evaluation is necessary to establish safety profiles for therapeutic use .
Properties
IUPAC Name |
trifluoromethylsulfinylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3OS/c8-7(9,10)12(11)6-4-2-1-3-5-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZAJOJWOOXXUCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20430769 | |
Record name | PHENYL TRIFLUOROMETHYL SULFOXIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20430769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
703-18-4 | |
Record name | PHENYL TRIFLUOROMETHYL SULFOXIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20430769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenyl Trifluoromethyl Sulfoxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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